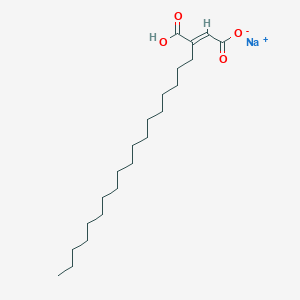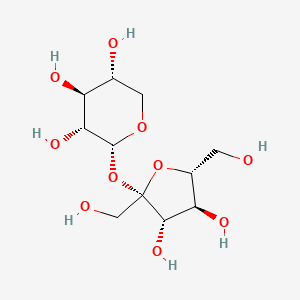
Xylosucrose
Vue d'ensemble
Description
Xylosucrose is a useful research compound. Its molecular formula is C11H20O10 and its molecular weight is 312.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Xylosucrose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Xylosucrose including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Prebiotic Activity : Xylosucrose demonstrates prebiotic activity, beneficial for human gut health. It has been used in studies exploring its effects on intestinal motility and health (Huang et al., 2022).
Molecular Structure Analysis : Research on the crystal and molecular structure of xylosucrose provides insights into its chemical properties and potential applications in various fields (Taga et al., 1993).
Health Benefits and Food Applications : Xylosucrose, due to its prebiotic nature, holds significant potential in the food industry and for human wellness. Studies have explored its production, characterization, and health benefits, emphasizing its role in functional foods and nutraceuticals (Palaniappan et al., 2021).
Therapeutic Effects in Diabetes : Xylosucrose has been studied for its beneficial influences in diabetic conditions. Research shows that it can improve metabolic abnormalities and support the population of beneficial gut bacteria, indicating its potential health benefits for diabetics (Gobinath et al., 2010); (Sheu et al., 2008).
Sugarcane Bagasse Utilization : Studies have focused on producing xylosucrose from sugarcane bagasse and evaluating its prebiotic potency. This approach not only provides a use for agricultural waste but also explores the health-promoting properties of xylosucrose (Kaur et al., 2019).
Promotion of Beneficial Microbes : Xylosucrose has been shown to promote the growth of specific beneficial microbes like Bifidobacterium lactis and Lactobacillus species, indicating its potential as a prebiotic in food products (Mäkeläinen et al., 2010).
Aquaculture Applications : In aquaculture, xylosucrose has been used to study its effects on growth performance and digestive enzyme activities in fish, highlighting its potential use in enhancing aquaculture productivity (Xu et al., 2009).
Microbial Synthesis and Bioactive Properties : Xylosucrose has been explored for its microbial synthesis, utilization, structural characterization, and bioactive properties. This research sheds light on the molecular mechanisms underlying its health benefits and potential applications in various clinical scenarios (Aachary & Prapulla, 2011).
Lignocellulosic Biomass Conversion : Studies have focused on the production of xylosucrose from lignocellulosic biomass, which is significant for the nutraceutical industry. This research includes strategies for xylosucrose production, purification, characterization, and evaluation of prebiotic effects (Santibáñez et al., 2021).
Plant Vascular Development : Research on a proteoglycan called xylogen, which plays a role in plant vascular development, reveals the importance of xylosucrose-related compounds in plant tissue differentiation and cellular interactions (Motose et al., 2004).
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O10/c12-1-5-7(16)9(18)11(3-13,20-5)21-10-8(17)6(15)4(14)2-19-10/h4-10,12-18H,1-3H2/t4-,5-,6+,7-,8-,9+,10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYHSZUFKNRFCT-ZHFBNFJVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xylosucrose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



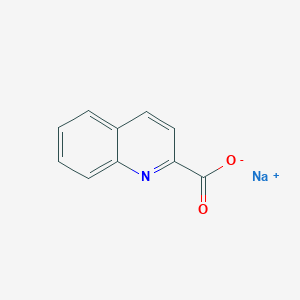
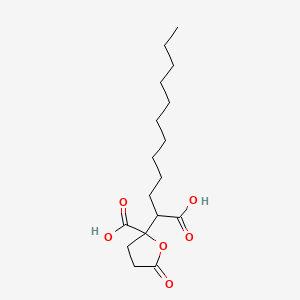
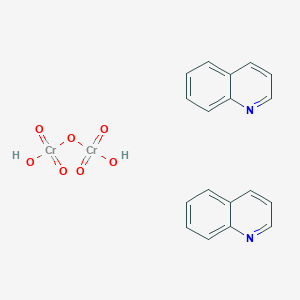
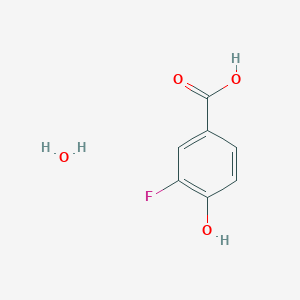
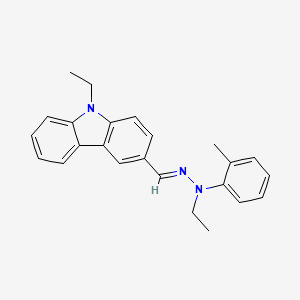
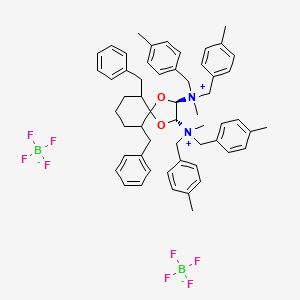
![9-methyl-3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-2(8H)-one](/img/structure/B8004426.png)
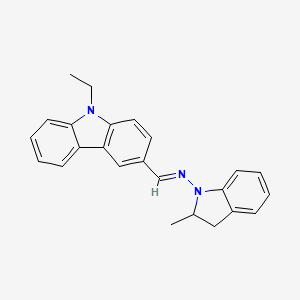
![(4aR,6S,7R,8R,8aR)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B8004449.png)
![2,6-Epoxyoxireno[f]isobenzofuran, octahydro-](/img/structure/B8004456.png)
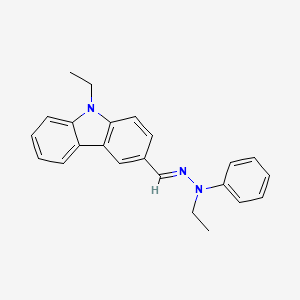
![(4aR,6S,7R,8R,8aR)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B8004462.png)
![(S)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B8004470.png)
